N-[5-(Methoxycarbonyloxy)-2,4-di(tert-butyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
Description
Properties
IUPAC Name |
[2,4-ditert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14H,1-7H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWKTZGOHFARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
The quinoline core is synthesized via Leimgruber-Batcho cyclization, starting from ethyl indole-3-acetate. Oxidative cleavage of the indole moiety using ozone at 0–5°C generates an intermediate diketone, which undergoes cyclization with dimethylformamide dimethylacetal (DMF-DMA) in dimethylformamide (DMF) at 25–30°C for 12–16 hours. Subsequent hydrolysis with sodium hydroxide (NaOH) in methanol at 80–90°C yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ) in 52–67% yield.
Preparation of 5-Amino-2,4-di-tert-butylphenol
The phenolic precursor is synthesized from 2,4-di-tert-butylphenol through sequential bromination, nitration, and reduction. Bromination with N-bromosuccinimide (NBS) in acetonitrile affords 4-bromo-2,4-di-tert-butylphenol (82 ), followed by nitration using nitric acid in sulfuric acid to introduce the nitro group. Catalytic hydrogenation with ammonium formate and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding 5-amino-2,4-di-tert-butylphenol in 29–52% yield over three steps.
Carboxamide Coupling and Carbonate Protection
Coupling of 49 with 5-amino-2,4-di-tert-butylphenol is achieved using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and triethylamine (Et₃N) in DMF at room temperature, forming the carboxamide intermediate. Subsequent protection of the phenolic hydroxyl group with methyl chloroformate in dichloromethane (DCM) in the presence of pyridine yields the target compound. This two-step sequence achieves an overall yield of 8–29%.
One-Pot Synthesis via Sequential Reactions
Integrated Carboxamide and Carbonate Formation
A streamlined one-pot method eliminates intermediate isolation. In a representative procedure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ) is activated with thionyl chloride (SOCl₂) in DCM to form the acid chloride, which reacts directly with 5-amino-2,4-di-tert-butylphenol. Without purification, the resulting carboxamide is treated with methyl chloroformate and pyridine in a mixed solvent system (DCM:methanol, 4:1) to install the methyl carbonate group. This approach reduces purification losses, achieving a 40–45% yield.
Solvent and Base Optimization
Critical parameters include:
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Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while DCM improves carbonate formation.
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Base effects : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions during carboxamide synthesis.
Continuous Flow Synthesis
Flow Reactor Design for Scalability
Recent patents disclose continuous flow processes to enhance reproducibility and safety. Key stages include:
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Ozonolysis and cyclization : Ethyl indole-3-acetate is ozonized in a T-junction reactor at 0–5°C, followed by inline mixing with DMF-DMA in a tubular reactor (35–45 minutes residence time) to produce ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
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Hydrolysis and coupling : The ester is hydrolyzed with NaOH in a continuous stirred-tank reactor (CSTR), then coupled with 5-amino-2,4-di-tert-butylphenol using HBTU in a microfluidic mixer.
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Carbonate formation : The product is reacted with methyl chloroformate in a packed-bed reactor containing immobilized pyridine, achieving 65–71% yield with >99% purity.
Advantages Over Batch Processes
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Residence time control : Precise temperature and mixing reduce side products (e.g., over-oxidation during ozonolysis).
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Throughput : Systems achieve 50–100 g/hour output, suitable for industrial-scale manufacturing.
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Batch | One-Pot | Continuous Flow |
|---|---|---|---|
| Overall Yield | 8–29% | 40–45% | 65–71% |
| Reaction Time | 48–72 hours | 24 hours | 2–3 hours |
| Purification Steps | 3–4 | 2 | 1 |
| Scalability | Limited | Moderate | High |
| Key Limitation | Low yield | Solvent use | Equipment cost |
Critical Challenges and Solutions
Steric Hindrance in Carboxamide Coupling
The bulky tert-butyl groups on the phenol ring impede nucleophilic attack during coupling. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biological targets makes it a candidate for drug development. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine
Medicinally, derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders. Its ability to cross biological membranes and interact with intracellular targets is particularly valuable.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, affecting gene expression, while the carboxamide moiety can form hydrogen bonds with protein active sites, inhibiting their function. The tert-butyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Research Findings
Reactivity and Stability
- The methyl carbonate group in the target compound improves synthetic yield (88% crude) compared to ethyl ester analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate), which require harsher conditions for functionalization .
- Hydroxylated derivatives (e.g., compound 1 ) exhibit higher aqueous solubility (logP reduction by ~1.5 units) but reduced plasma stability, necessitating protective prodrug strategies .
Pharmacological Activity
- Ivacaftor : Demonstrates EC50 values < 10 nM for CFTR potentiation, while the methyl carbonate intermediate lacks direct activity due to steric occlusion of the hydroxyl group .
- Deutivacaftor : Deuteration at tert-butyl positions increases metabolic half-life (t1/2 > 24 hours vs. 12 hours for ivacaftor) without altering target affinity .
Biological Activity
2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C34H33N3O5
- Molecular Weight : 563.64 g/mol
The structure includes a quinoline moiety, which is known for its diverse pharmacological properties. The presence of di-tert-butyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.
Synthesis
The synthesis of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate typically involves the reaction of 4-oxo-1,4-dihydroquinoline derivatives with appropriate carboxamides under controlled conditions. The synthesis process can be summarized as follows:
- Reagents : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenyl methyl carbonate.
- Solvent : 2-MeTHF (Tetrahydrofuran derivative).
- Conditions : Heating at approximately 47.5°C for several hours.
- Purification : The product is typically purified using high-performance liquid chromatography (HPLC).
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to 2,4-Di-tert-butyl derivatives. For instance, a comparative study on various tetrahydroisoquinoline derivatives demonstrated notable antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain structural modifications could enhance antiviral efficacy while maintaining low cytotoxicity levels .
| Compound | CC50 (µM) | IC50 (µM) | SI |
|---|---|---|---|
| 4a | 670 ± 29 | 320 | - |
| 4c | 274 ± 12 | 100 | - |
| 4d | 299 ± 13 | 100 | - |
SI denotes the selectivity index, calculated as the ratio of CC50 to IC50, indicating the compound's safety profile.
Antitumor Activity
Compounds containing the quinoline structure have shown promise in antitumor applications. The mechanism often involves interference with cellular signaling pathways associated with cancer cell proliferation. For example, studies have indicated that derivatives of quinoline can inhibit specific kinases involved in cancer progression .
Case Studies
-
Antiviral Activity Against Coronaviruses :
A study published in a peer-reviewed journal assessed the antiviral activity of various quinoline derivatives against two strains of human coronavirus. The findings suggested that modifications at specific positions on the quinoline ring significantly impacted antiviral potency without increasing cytotoxicity . -
Antitumor Efficacy :
Another research effort focused on evaluating the antitumor properties of related compounds in vitro against different cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition in a dose-dependent manner .
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential steps:
- Quinoline Core Formation : Condensation of a substituted aniline with a carbonyl precursor (e.g., diketones or aldehydes) under acidic or basic conditions. For example, microwave-assisted synthesis can enhance cyclization efficiency .
- Functionalization : Introduction of the tert-butyl and carboxamido groups via nucleophilic substitution or amidation. Use of coupling agents like EDC/HOBt improves carboxamide bond formation .
- Esterification : Methyl carbonate introduction via reaction with methyl chloroformate in anhydrous conditions (e.g., DCM with DMAP as a catalyst).
- Critical Parameters : Temperature control (<60°C to prevent decomposition), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (1:1.2 for amidation steps) are pivotal for yields >70% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are typical for research-grade material .
- Structural Confirmation :
- NMR : 1H and 13C NMR in deuterated DMSO or CDCl3. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and quinoline carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours. Monitor degradation via HPLC (e.g., hydrolyzed products at pH >7 due to ester cleavage) .
- Thermal Stability : Store at –20°C (long-term) or 4°C (short-term). Avoid prolonged exposure to >40°C, which accelerates quinoline ring oxidation.
- Degradation Pathways :
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH 2) | Free carboxylic acid | Ester hydrolysis |
| Alkaline (pH 9) | Quinoline-N-oxide | Oxidation |
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be elucidated using kinetic and spectroscopic methods?
- Methodological Answer :
- In-Situ FTIR : Track carbonyl group transformations (e.g., esterification progress via C=O stretching at ~1740 cm⁻¹) .
- LC-MS Intermediates : Quench reactions at timed intervals to identify transient species (e.g., acyl intermediates in amidation steps).
- Kinetic Modeling : Use pseudo-first-order rate constants to determine rate-limiting steps (e.g., cyclization vs. esterification) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR Techniques :
- COSY : Resolve coupling between adjacent protons (e.g., dihydroquinoline ring protons).
- NOESY : Identify spatial proximity of tert-butyl groups to aromatic protons, confirming substituent orientation .
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of tert-butyl groups causing signal broadening at 25°C) .
Q. What computational approaches predict the compound's binding interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or cytochrome P450 isoforms). Focus on hydrogen bonding with the carboxamido group and hydrophobic interactions with tert-butyl substituents .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility of the quinoline core .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against related targets .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
